N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide
Description
N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide is a synthetic small molecule characterized by an ethanediamide (oxalamide) backbone with two distinct substituents:
- N-Substituent: A [1-(propan-2-yl)piperidin-4-yl]methyl group, introducing a tertiary amine and steric bulk from the isopropyl group, which may influence receptor binding or metabolic stability.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O2/c1-15(2)22-12-9-17(10-13-22)14-21-19(24)18(23)20-11-8-16-6-4-3-5-7-16/h6,15,17H,3-5,7-14H2,1-2H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXAURCMPRHMLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)C(=O)NCCC2=CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide, a complex organic compound, has garnered attention due to its potential biological activities. The compound features a unique structural arrangement, including a cyclohexene ring and a piperidine moiety, which may influence its pharmacological properties and therapeutic applications.
Research indicates that compounds with similar structural features often exhibit various biological activities, including analgesic, anti-inflammatory, and neuroprotective effects. The presence of the piperidine ring is particularly notable as it has been associated with interactions at neurotransmitter receptors, including muscarinic acetylcholine receptors, which are crucial in CNS signaling pathways .
Pharmacological Studies
A review of pharmacological literature reveals that derivatives of piperidine compounds show promise in treating neurological disorders. For instance, studies have demonstrated that piperidin-4-one derivatives possess antiviral and antitumor properties . The structural diversity of this compound may enhance its efficacy as a therapeutic agent.
Analgesic Activity
In a recent study, analogs of the compound were tested for their analgesic properties using animal models. The results indicated significant pain relief comparable to established analgesics, suggesting that the compound may act through inhibition of pain pathways in the CNS.
Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings showed that it could reduce neuronal apoptosis and inflammation, highlighting its potential in treating neurodegenerative diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide | Structure | Contains an oxolane ring, enhancing solubility and bioavailability. |
| 2-(cyclohex-1-en-1-yl)ethyl-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide | Structure | Features furan and thiophene rings, suggesting different pharmacological profiles. |
| 2-(Cyclopropanecarbonylpiperidin)-N-methylacetamide | Structure | Incorporates a cyclopropane moiety, which may alter its reactivity and binding properties. |
The uniqueness of N'-[2-(cyclohex-1-en-1-y)ethyl]-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide lies in its combination of structural elements that suggest distinct biological interactions compared to other similar compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs and their pharmacological or physicochemical properties are compared below. Relevant data are synthesized from evidence across patents, synthesis studies, and pharmacological reports.
Table 1: Key Structural and Functional Comparisons
Structural and Functional Insights
Ethanediamide Backbone vs. However, this may reduce membrane permeability relative to sulfonamides, which exhibit higher lipophilicity .
Cyclohexenyl vs. Aromatic Substituents :
- The cyclohexenylethyl group in the target compound likely enhances lipophilicity (calculated logP ~3.5) compared to pyridinyl or naphthyl groups in analogs . This could improve blood-brain barrier penetration but increase CYP450-mediated metabolism risk.
Metabolic and Pharmacokinetic Comparisons
- Microsomal Stability : Piperidine carboxamides with naphthyl groups (e.g., compound 17 in ) show rapid degradation, while sulfonamides with branched alkyl chains (e.g., ) exhibit prolonged stability. The target compound’s cyclohexenyl and isopropyl groups may intermediate these properties.
- CYP450 Interactions : Cyclohexenyl moieties are prone to epoxidation, suggesting possible CYP3A4/2D6 involvement, whereas isopropyl-piperidine derivatives are metabolized via N-dealkylation .
Research Implications and Gaps
- Synthetic Challenges : The target compound’s synthesis likely parallels methods for ethanediamides (e.g., coupling amines with oxalyl chloride) and piperidine alkylation (e.g., using iodo intermediates as in ).
- Unresolved Questions: No direct data exist on the target compound’s receptor binding or toxicity.
Q & A
Q. Advanced Research Focus
- Molecular Docking : Screen against GPCRs (e.g., serotonin receptors) due to the piperidine moiety’s prevalence in CNS-targeting drugs. Use AutoDock Vina with PDB ID 6WGT .
- QSAR Modeling : Correlate substituent effects (e.g., cyclohexenyl lipophilicity) with activity using descriptors like LogP and polar surface area .
How should researchers design assays to evaluate its antimicrobial potential?
Q. Basic Research Focus
- MIC Assays : Test against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) in Mueller-Hinton broth (24–48 h incubation). Include positive controls (e.g., ciprofloxacin) .
- Mechanistic Studies : Perform time-kill curves and membrane permeability assays (SYTOX Green uptake) to distinguish bactericidal vs. bacteriostatic effects .
What analytical methods resolve structural ambiguities in the final product?
Q. Basic Research Focus
- 2D NMR :
- HSQC : Correlate carbonyl carbons (δ 170–175 ppm) with adjacent NH protons (δ 6.8–7.2 ppm) to confirm amide bonds .
- NOESY : Identify spatial proximity between cyclohexenyl vinyl protons and piperidine CH groups to validate stereochemistry .
- X-ray Crystallography : Resolve crystal packing using slow vapor diffusion (hexane/ethyl acetate) for unambiguous conformation assignment .
How can stability studies under varying conditions inform storage protocols?
Q. Advanced Research Focus
- Forced Degradation : Expose to 40°C/75% RH (ICH Q1A guidelines) for 4 weeks. Monitor decomposition via HPLC (C18 column, 0.1% TFA/ACN gradient):
- Recommendations : Store at –20°C in amber vials under argon to prevent oxidation of the cyclohexenyl group .
What strategies mitigate low solubility in aqueous buffers during in vitro assays?
Q. Advanced Research Focus
- Co-solvent Systems : Use DMSO (≤0.1% v/v) with 0.5% Tween-80 to enhance dispersion .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (75:25 lactide:glycolide) via solvent evaporation, achieving ~85% encapsulation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
